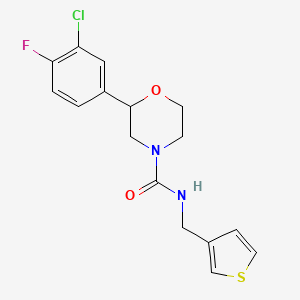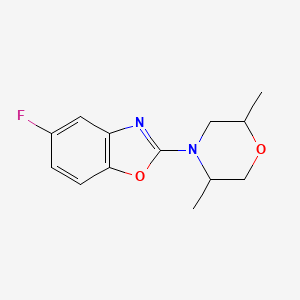![molecular formula C24H24N4O B6627643 2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide](/img/structure/B6627643.png)
2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as CEP-701 and is a potent inhibitor of the tyrosine kinase receptor FLT3.
作用機序
CEP-701 inhibits FLT3 by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to the induction of apoptosis in cancer cells that are dependent on FLT3 signaling for survival. CEP-701 has also been shown to inhibit other tyrosine kinase receptors, such as c-Kit and PDGFR, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
CEP-701 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, CEP-701 has been shown to inhibit angiogenesis and reduce inflammation. CEP-701 has also been shown to have neuroprotective effects and may have potential therapeutic use in neurodegenerative diseases.
実験室実験の利点と制限
CEP-701 has several advantages for use in lab experiments. It is a potent and specific inhibitor of FLT3, which makes it a valuable tool for studying FLT3 signaling pathways. CEP-701 is also relatively stable and has a long half-life, which allows for prolonged exposure in cell culture experiments. However, CEP-701 has some limitations, such as its poor solubility in aqueous solutions and potential off-target effects on other tyrosine kinase receptors.
将来の方向性
There are several future directions for research on CEP-701. One potential direction is the development of more potent and selective FLT3 inhibitors. Another direction is the investigation of the potential use of CEP-701 in combination with other anti-cancer agents. Additionally, the neuroprotective effects of CEP-701 warrant further investigation for potential use in neurodegenerative diseases.
合成法
The synthesis of CEP-701 involves the reaction of 4-cyanobenzaldehyde with N-ethylaniline to form 4-(N-ethylanilino)benzaldehyde. This intermediate is then reacted with 4-(bromomethyl)phenylamine to form the final product, CEP-701. The synthesis of CEP-701 has been optimized to produce high yields and purity.
科学的研究の応用
CEP-701 has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to be a potent inhibitor of FLT3, which is commonly mutated in acute myeloid leukemia (AML). CEP-701 has been shown to induce apoptosis in FLT3-mutated AML cells and inhibit tumor growth in animal models. CEP-701 has also been studied for its potential use in treating other cancers, such as multiple myeloma and prostate cancer.
特性
IUPAC Name |
2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-2-28(21-6-4-3-5-7-21)22-14-10-19(11-15-22)17-27-23(24(26)29)20-12-8-18(16-25)9-13-20/h3-15,23,27H,2,17H2,1H3,(H2,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGKCKOAUHQUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)CNC(C3=CC=C(C=C3)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B6627572.png)
![2-(3,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide](/img/structure/B6627580.png)


![2-(3,4-difluorophenyl)-N-[[4-(methylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B6627590.png)
![2-(3-chloro-4-fluorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B6627596.png)
![2-(3,4-difluorophenyl)-N-[4-(methylcarbamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B6627603.png)
![N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide](/img/structure/B6627605.png)
![2-(3,4-difluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627612.png)
![2-(3,4-difluorophenyl)-N-[[3-(methylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B6627614.png)

![2-cyclopentyloxy-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]butanamide](/img/structure/B6627636.png)
![N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide](/img/structure/B6627647.png)
![2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B6627664.png)